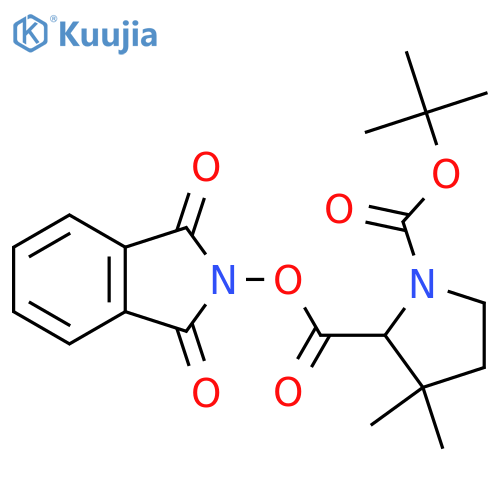Cas no 2248267-10-7 (1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3,3-dimethylpyrrolidine-1,2-dicarboxylate)

2248267-10-7 structure
商品名:1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3,3-dimethylpyrrolidine-1,2-dicarboxylate
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3,3-dimethylpyrrolidine-1,2-dicarboxylate 化学的及び物理的性質
名前と識別子
-
- 1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3,3-dimethylpyrrolidine-1,2-dicarboxylate
- 2248267-10-7
- EN300-6522126
-
- インチ: 1S/C20H24N2O6/c1-19(2,3)27-18(26)21-11-10-20(4,5)14(21)17(25)28-22-15(23)12-8-6-7-9-13(12)16(22)24/h6-9,14H,10-11H2,1-5H3
- InChIKey: ABQIFLTWTZMFMZ-UHFFFAOYSA-N
- ほほえんだ: O(C(C1C(C)(C)CCN1C(=O)OC(C)(C)C)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 388.16343649g/mol
- どういたいしつりょう: 388.16343649g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 671
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 93.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3,3-dimethylpyrrolidine-1,2-dicarboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6522126-5.0g |
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3,3-dimethylpyrrolidine-1,2-dicarboxylate |
2248267-10-7 | 95.0% | 5.0g |
$3065.0 | 2025-03-14 | |
| Enamine | EN300-6522126-0.05g |
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3,3-dimethylpyrrolidine-1,2-dicarboxylate |
2248267-10-7 | 95.0% | 0.05g |
$888.0 | 2025-03-14 | |
| Enamine | EN300-6522126-0.25g |
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3,3-dimethylpyrrolidine-1,2-dicarboxylate |
2248267-10-7 | 95.0% | 0.25g |
$972.0 | 2025-03-14 | |
| Enamine | EN300-6522126-2.5g |
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3,3-dimethylpyrrolidine-1,2-dicarboxylate |
2248267-10-7 | 95.0% | 2.5g |
$2071.0 | 2025-03-14 | |
| Enamine | EN300-6522126-0.5g |
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3,3-dimethylpyrrolidine-1,2-dicarboxylate |
2248267-10-7 | 95.0% | 0.5g |
$1014.0 | 2025-03-14 | |
| Enamine | EN300-6522126-1.0g |
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3,3-dimethylpyrrolidine-1,2-dicarboxylate |
2248267-10-7 | 95.0% | 1.0g |
$1057.0 | 2025-03-14 | |
| Enamine | EN300-6522126-10.0g |
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3,3-dimethylpyrrolidine-1,2-dicarboxylate |
2248267-10-7 | 95.0% | 10.0g |
$4545.0 | 2025-03-14 | |
| Enamine | EN300-6522126-0.1g |
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3,3-dimethylpyrrolidine-1,2-dicarboxylate |
2248267-10-7 | 95.0% | 0.1g |
$930.0 | 2025-03-14 |
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3,3-dimethylpyrrolidine-1,2-dicarboxylate 関連文献
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
2248267-10-7 (1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3,3-dimethylpyrrolidine-1,2-dicarboxylate) 関連製品
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 307-59-5(perfluorododecane)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
